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Executive Summary: The First Covalent Probe for
TAIRE Kinases
FMF-04-159-2 is a first-in-class, covalent chemical probe designed to selectively inhibit CDK14

(Cyclin-Dependent Kinase 14) and the related TAIRE family kinases (CDK16, CDK17, CDK18).

[1][2]

Unlike conventional multi-targeted CDK inhibitors (e.g., AT7519, Dinaciclib) that indiscriminately

block cell-cycle CDKs (CDK1/2/4/6), FMF-04-159-2 exploits a unique non-catalytic cysteine

residue (Cys218 in CDK14) to achieve sustained, irreversible inhibition. This guide analyzes its

kinome selectivity, compares it with reversible alternatives, and details the experimental

protocols required to validate TAIRE-specific biology.
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Feature Specification

Primary Target CDK14 (IC50: 39.6 nM - NanoBRET)

Secondary Targets Pan-TAIRE (CDK16, CDK17, CDK18)

Mechanism Covalent Irreversible (Targeting Cys218)

Key Off-Target CDK2 (Reversible, IC50: 256 nM)

Selectivity Filter
Washout-resistant (CDK14) vs. Washout-

sensitive (CDK2)

Kinome Selectivity & Performance Comparison
The utility of FMF-04-159-2 lies in its ability to distinguish TAIRE kinase function from the

"noise" of general CDK inhibition. The data below compares FMF-04-159-2 against its

reversible control (FMF-04-159-R) and its promiscuous parent compound (AT7519).

Table 1: Comparative Selectivity Profile (Cellular &
Biochemical)
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Metric
FMF-04-159-2 (The
Probe)

FMF-04-159-R

(Reversible
Control)

AT7519 (Parent
Scaffold)

Mechanism Covalent (Irreversible)
Reversible

(Competitive)

Reversible

(Competitive)

CDK14 Potency

(NanoBRET)
39.6 nM ~150 nM < 10 nM

CDK16 Potency

(Biochemical)
10 nM N/D < 10 nM

CDK2 Potency (Off-

Target)
256 nM 493 nM

< 10 nM (High

Potency)

Selectivity Profile
TAIRE-Biased

(CDK14/16/17/18)
Broad CMGC Family

Pan-CDK / Multi-

Kinase

Washout Behavior
Sustained Inhibition

(CDK14)
Rapid Recovery Rapid Recovery

Cytotoxicity (HCT116) Low (IC50 > 1 µM) Low High (IC50 ~130 nM)

Analyst Insight: The critical differentiator is not just the affinity, but the residence time. While

FMF-04-159-2 binds CDK2 reversibly (an off-target liability), it binds CDK14 covalently.[1][2][3]

This allows researchers to use a washout strategy (see Protocol B) to eliminate CDK2 inhibition

while maintaining CDK14 blockade, effectively "purifying" the phenotypic signal.

Table 2: KiNativ™ Profiling Data (1 µM, HCT116 Lysate)
Data derived from chemoproteomic profiling of the active kinome.
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Kinase Target
% Inhibition (FMF-04-159-
2)

Classification

CDK14 > 90% Primary Target (Covalent)

CDK16 > 90% TAIRE Family (Covalent)

CDK17 > 90% TAIRE Family (Covalent)

CDK18 > 90% TAIRE Family (Covalent)

CDK2 ~60-70% Reversible Off-Target

CDK10 ~50% Minor Off-Target

GSK3β < 50% Spared (Unlike AT7519)

Mechanism of Action & Signaling Logic
To understand the experimental application of this probe, one must visualize the TAIRE

signaling node and the covalent engagement logic.
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Figure 1: Mechanism of Selectivity. FMF-04-159-2 achieves specificity by reacting with Cys218,

a residue present in TAIRE kinases (CDK14-18) but absent in CDK2. This covalent bond drives

the "pan-TAIRE" profile.

Experimental Protocols (Self-Validating Systems)
To ensure scientific rigor, you must control for the reversible CDK2 activity. The following

protocols are designed to isolate CDK14-specific effects.

Protocol A: The "Washout" Validation Assay
Objective: Distinguish between covalent (CDK14) and reversible (CDK2) phenotypes.
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Rationale: Since FMF-04-159-2 inhibits CDK2 reversibly but CDK14 irreversibly, washing the

cells removes the inhibitor from the CDK2 pocket but leaves it bound to CDK14.

Seeding: Plate HCT116 (or relevant) cells in 6-well plates.

Treatment: Treat cells with 1 µM FMF-04-159-2 for 2 hours.

Control Arm: Treat with DMSO.[4]

Comparator Arm: Treat with 1 µM FMF-04-159-R (Reversible Analog).

Washout Step (Critical):

Aspirate media.

Wash 3x with warm PBS (37°C).

Add fresh, inhibitor-free media.

Incubation: Incubate for an additional 4–8 hours.

Readout:

Western Blot: Probe for p-LRP6 (Ser1490) – a direct CDK14 substrate.

Result Interpretation:

Sustained p-LRP6 loss: Indicates CDK14 inhibition (Covalent).[1][2][5][3]

Recovery of signal: Indicates CDK2 or reversible off-target effect.[1]

Protocol B: NanoBRET™ Target Engagement
Objective: Quantify intracellular affinity (IC50) for CDK14 vs. CDK2.

Transfection: Transfect HEK293T cells with N-terminal NanoLuc®-CDK14 or NanoLuc®-

CDK2 fusion vectors.
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Tracer Addition: Add cell-permeable fluorescent tracer (e.g., Tracer K-5 or K-10) at

determined K_d_app concentration.

Compound Dosing: Treat with FMF-04-159-2 (10-point dose response, 0 nM to 10 µM).

Equilibration: Incubate for 2 hours at 37°C.

Measurement: Measure BRET signal (Donor emission 460nm / Acceptor emission 618nm).

Calculation:

Convert BRET ratios to % occupancy.

Fit to sigmoidal dose-response curve to determine IC50.

Expected Result: CDK14 IC50 ≈ 40 nM; CDK2 IC50 ≈ 250 nM.

Workflow Visualization: The Washout Strategy
This diagram illustrates the logical flow for validating CDK14-dependent phenotypes using the

FMF probe set.

Start: Cell Culture Treat: 1µM FMF-04-159-2
(2 Hours)

State: CDK14 & CDK2
Both Inhibited

Washout: 3x PBS
Replace Media Incubate: 4-8 Hours

CDK2: Inhibitor Dissociates
Activity RestoredReversible

CDK14: Inhibitor Covalently Bound
Activity BLOCKED

Irreversible Readout: Phenotype/Western

Click to download full resolution via product page

Figure 2: The Washout Strategy. This workflow is the gold standard for using FMF-04-159-2. By

washing out the compound, researchers can decouple the reversible toxicity of CDK2 inhibition

from the specific, covalent inhibition of CDK14.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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